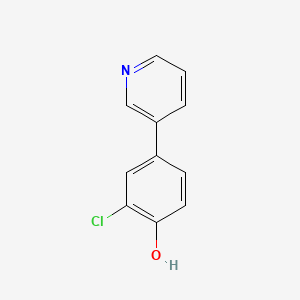

2-Chloro-4-(pyridin-3-yl)phenol

Description

Significance of Phenolic Structures in Contemporary Chemical Science

Phenolic compounds, defined by a hydroxyl group directly bonded to an aromatic ring, are ubiquitous in nature and synthetic chemistry. arctomsci.comnih.gov Their importance stems from their versatile reactivity and their ability to participate in a wide range of biological interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, a feature crucial for molecular recognition in biological systems. arctomsci.com Phenols are also precursors to a vast array of more complex molecules through reactions such as etherification, esterification, and electrophilic aromatic substitution. nih.gov In medicinal chemistry, the phenolic moiety is a key pharmacophore in numerous drugs, contributing to their antioxidant, anticancer, and anti-inflammatory properties. nih.gov

Role of Halogenated Phenols in Synthetic Chemistry and Material Science

The introduction of halogen atoms onto a phenol (B47542) ring significantly modifies its chemical and physical properties. Halogenation can alter the acidity of the phenolic proton, influence the regioselectivity of further substitution reactions, and enhance the lipophilicity of the molecule, which can be critical for its biological activity and bioavailability. nih.gov In synthetic chemistry, halogenated phenols are valuable intermediates, with the halogen atom serving as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. organic-chemistry.orglibretexts.org This strategy is fundamental in the construction of complex molecular frameworks. In materials science, the presence of halogens can influence properties like flame retardancy and liquid crystal behavior.

Importance of Pyridine-Containing Scaffolds in Molecular Design

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery. mdpi.com Its presence in a molecule can significantly impact its pharmacological profile. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling interactions with biological targets like enzymes and receptors. mdpi.com The pyridine ring can also influence the solubility, metabolic stability, and permeability of a compound. mdpi.com Many approved drugs across various therapeutic areas, including anticancer and antiviral agents, incorporate a pyridine moiety, highlighting its importance in molecular design. mdpi.com

Contextualizing 2-Chloro-4-(pyridin-3-yl)phenol within Heterocyclic Chemistry

This compound, with the CAS number 1214356-93-0, is a molecule that embodies the structural features discussed above. sigmaaldrich.com It possesses a phenolic hydroxyl group, a chlorine substituent on the aromatic ring, and a pyridine ring linked at the para-position to the hydroxyl group. This unique combination of functional groups suggests its potential as a versatile building block in both medicinal chemistry and material science. The chlorine atom and the pyridine ring offer multiple points for further chemical modification, allowing for the synthesis of a library of derivatives with diverse properties.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural components are present in numerous biologically active compounds. For instance, the combination of a chlorinated phenol and a pyridine-like scaffold is found in compounds investigated as potential kinase inhibitors. nih.govsigmaaldrich.com The synthesis of such biaryl compounds is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of another. organic-chemistry.orglibretexts.org A plausible synthetic route to this compound could involve the Suzuki coupling of 3-pyridylboronic acid with a suitably protected 2-chloro-4-halophenol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214356-93-0 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₈ClNO | sigmaaldrich.com |

| Molecular Weight | 205.64 g/mol | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | UQBLDLZPORHYDZ-UHFFFAOYSA-N | sigmaaldrich.com |

Overview of Current Research Trajectories Involving Structurally Related Compounds

Current research involving scaffolds similar to this compound is focused on several key areas. In medicinal chemistry, there is significant interest in the development of kinase inhibitors for the treatment of cancer and other diseases. nih.gov Many of these inhibitors feature a substituted pyridine ring linked to another aromatic or heteroaromatic system. The substitution pattern, including the presence of halogens and hydroxyl groups, is often crucial for achieving high potency and selectivity.

For example, a study on 2-phenol-4-chlorophenyl-6-aryl pyridines demonstrated their potential as topoisomerase II inhibitors with cytotoxic activity against various human cancer cell lines. nih.gov This highlights the importance of the relative positions of the phenolic and chlorinated phenyl groups on the central pyridine ring for biological activity.

In the realm of materials science, research is ongoing to develop new organic materials with tailored electronic and optical properties. The pyridine moiety is a common component in ligands for metal complexes and in the construction of functional polymers and organic light-emitting diodes (OLEDs). The ability to functionalize the pyridine and phenolic rings of a molecule like this compound would allow for the fine-tuning of its electronic properties for specific material applications.

Table 2: Related Compounds and Their Research Context

| Compound Name | Research Area | Key Findings |

| 2-Phenol-4-chlorophenyl-6-aryl pyridines | Anticancer Agents | Exhibited topoisomerase II inhibitory activity and cytotoxicity against human cancer cell lines. nih.gov |

| 3-(4-Morpholinothieno[3,2-d]pyrimidin-2-yl)phenol | Kinase Inhibitors | Acts as a potent and isoform-selective inhibitor of PI 3-kinases. sigmaaldrich.com |

| N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide | Kinase Inhibitors | Identified as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-pyridin-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-6-8(3-4-11(10)14)9-2-1-5-13-7-9/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBLDLZPORHYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Pyridin 3 Yl Phenol and Analogues

Strategic Retrosynthetic Analysis of 2-Chloro-4-(pyridin-3-yl)phenol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic pathway. For this compound, the analysis reveals two key disconnections that form the basis of the most viable synthetic approaches.

The primary disconnection is the carbon-carbon bond between the phenyl and pyridine (B92270) rings. This bond is typically formed via a cross-coupling reaction, suggesting precursors such as a halogenated phenol (B47542) and a pyridylboronic acid (or vice versa). This leads to two potential precursor pairs:

Route A: 4-Bromo-2-chlorophenol (B165030) and pyridine-3-boronic acid.

Route B: 2-Chloro-4-hydroxyphenylboronic acid and 3-bromopyridine (B30812).

A second critical disconnection involves the carbon-chlorine bond on the phenolic ring. This suggests that the chlorination step can be performed on a pre-formed 4-(pyridin-3-yl)phenol (B1295529) intermediate. This approach simplifies the cross-coupling step by using a less complex halogenated substrate.

These disconnections highlight the central challenges in the synthesis: the formation of the biaryl linkage and the regioselective introduction of the chlorine atom.

Classical and Modern Synthetic Approaches to Halogenated Pyridylphenols

The synthesis of halogenated pyridylphenols like this compound can be achieved through various classical and modern techniques, each with its own set of advantages and limitations.

Multi-Step Synthesis Pathways

Multi-step synthesis provides a versatile framework for constructing complex molecules from simpler precursors. libretexts.orgyoutube.comyoutube.comyoutube.com A common strategy involves the initial synthesis of a core structure, which is then further functionalized. For this compound, a logical multi-step pathway could involve:

Synthesis of a Pyridylphenol Intermediate: This can be accomplished by coupling a protected bromophenol with a suitable pyridine derivative.

Regioselective Chlorination: The resulting pyridylphenol is then chlorinated. The directing effects of the hydroxyl and pyridyl groups are crucial for achieving the desired 2-chloro substitution pattern.

Deprotection (if necessary): If a protecting group was used for the phenol, its removal would be the final step.

An alternative pathway could involve the synthesis of 2-chloro-4-aminophenol as an intermediate, which can then be converted to the target compound through a Sandmeyer-type reaction to introduce the pyridine ring. rsc.org

Cross-Coupling Reactions for C-C Bond Formation

The formation of the C-C bond between the aromatic rings is a cornerstone of the synthesis of this compound. Modern cross-coupling reactions offer high efficiency and functional group tolerance for this purpose.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl and/or heteroaryl groups. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. For the synthesis of pyridyl-phenyl linkages, this protocol is particularly effective. researchgate.netacs.orgresearchgate.net

The reaction of a 2-pyridylboronate with an aryl bromide, for instance, can be efficiently catalyzed by a system comprising Pd₂(dba)₃ and a suitable phosphine (B1218219) or phosphite (B83602) ligand. nih.gov The choice of base and solvent is also critical for optimizing the reaction yield.

| Catalyst System | Ligand | Base | Solvent | Coupling Partners | Yield | Reference |

| Pd₂(dba)₃ | 1 (a phosphite ligand) | K₃PO₄ | Dioxane | 2-pyridylboronate and aryl bromide | Good to Excellent | nih.gov |

| Pd(OAc)₂ | Tri(o-tolyl)phosphine | Na₂CO₃ | Toluene/Water | Pyridineboronic acid and bromosalicylaldehyde | Moderate | researchgate.net |

| Tetrakis(triphenylphosphine)palladium | Cs₂CO₃ | DME | Pyridine-3-boronic acid and iodo-benzyloxy-benzaldehyde | Good | researchgate.net |

This table is interactive. Click on the headers to sort.

Direct arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.govberkeley.edursc.org In the context of pyridylphenol synthesis, direct C-H arylation can be used to couple a pyridine derivative directly with a phenol.

One notable method involves the direct arylation of pyridine N-oxides with aryl halides. nih.govberkeley.edu This approach can selectively form 2-aryl pyridine derivatives, which can then be reduced to the corresponding pyridine. While this method is powerful, it often requires specific catalysts and conditions to achieve high regioselectivity and yield.

Regioselective Functionalization Strategies

Achieving the correct substitution pattern is a critical aspect of the synthesis of this compound. Regioselective functionalization strategies are employed to control the placement of both the chlorine atom and the pyridyl group. nih.govrsc.orgznaturforsch.comchemistryviews.orgmdpi.com

For the chlorination of phenols, the regioselectivity is influenced by the directing effects of the hydroxyl group (ortho, para-directing) and any other substituents present on the ring. The use of specific chlorinating agents and catalysts, such as sulfuryl chloride in the presence of a Lewis acid, can enhance the selectivity for the desired isomer. mdpi.com

In the case of pyridine functionalization, methods like directed ortho-metalation (DoM) or halogen/metal exchange can be used to introduce substituents at specific positions. znaturforsch.com For instance, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) can direct a highly regioselective Br/Mg exchange at the 3-position, allowing for subsequent functionalization. rsc.org

Auxiliary-Directed C-H Chlorination of Phenol Derivatives

A powerful strategy for the regioselective chlorination of phenols involves the use of a directing group to guide the halogenation to a specific position. This approach overcomes the challenge of controlling regioselectivity in classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. semanticscholar.org

One effective method utilizes a removable 2-pyridine group as an auxiliary. This directing group facilitates a highly efficient palladium-catalyzed chlorination at the ortho-position of phenol derivatives. semanticscholar.orgrsc.org The process typically involves the following key steps:

Attachment of the Directing Group: The phenol is first etherified with a 2-halopyridine to form a 2-aryloxypyridine derivative.

Palladium-Catalyzed C-H Chlorination: The resulting compound undergoes ortho-chlorination in the presence of a palladium catalyst, such as palladium acetate (B1210297), and a chlorine source. The 2-pyridine group directs the chlorination specifically to the ortho-position of the phenolic ring. semanticscholar.orgrsc.org

Removal of the Directing Group: Following chlorination, the 2-pyridyl group can be cleaved to yield the desired 2-chlorophenol (B165306) derivative. This cleavage allows for the synthesis of ortho-chlorinated phenols with a variety of functional groups, including both electron-donating and electron-withdrawing substituents. semanticscholar.org

This methodology provides a versatile route to a range of symmetrically and unsymmetrically substituted 2,4,6-trisubstituted phenols. rsc.org

Table 1: Examples of Auxiliary-Directed C-H Chlorination

| Starting Material | Directing Group | Chlorinating Agent | Catalyst | Product | Reference |

| Phenol Derivative | 2-Pyridyl | N-Chlorosuccinimide (NCS) | Palladium Acetate | 2-Chlorophenol Derivative | semanticscholar.orgrsc.org |

| Estrone Derivative | 2-Pyridyl | N-Chlorosuccinimide (NCS) | Palladium Acetate | ortho-Chlorinated Estrone Derivative | rsc.org |

| Diflufenican | 2-Pyridyl | N-Chlorosuccinimide (NCS) | Palladium Acetate | ortho-Chlorinated Diflufenican | rsc.org |

Directed Ortho-Metalation (DoM) Approaches

Directed ortho-metalation (DoM) is a potent synthetic tool for the regioselective functionalization of aromatic compounds. wikipedia.orgnumberanalytics.comchem-station.com This technique relies on the use of a directing metalation group (DMG) to guide deprotonation and subsequent electrophilic quenching at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org

The general mechanism of DoM involves:

Coordination: A strong lithium base, typically an organolithium reagent like n-butyllithium, coordinates to a heteroatom within the DMG. wikipedia.orgchem-station.com

Deprotonation: The basic alkyllithium then selectively removes a proton from the nearest ortho-position on the aromatic ring, forming an aryllithium intermediate. wikipedia.orgnumberanalytics.com

Electrophilic Quench: This aryllithium species then reacts with an electrophile, resulting in substitution specifically at the ortho-position. wikipedia.orgnumberanalytics.com

For the synthesis of this compound analogues, a suitable DMG on the phenol or pyridine ring would be employed. For instance, a methoxy (B1213986) or an amide group on the phenol can direct ortho-lithiation, followed by reaction with a chlorine electrophile. wikipedia.org This method offers high regioselectivity, which is a significant advantage over traditional electrophilic substitution reactions that often produce mixtures of isomers. wikipedia.orgchem-station.com The choice of the directing group is crucial and can influence the efficiency and scope of the reaction. Strong DMGs include amides, carbamates, and sulfoxides, while ethers and amines are considered moderate directing groups. organic-chemistry.orgbaranlab.org

Table 2: Common Directing Metalation Groups (DMGs) in DoM

| Strength | Directing Group Examples |

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, -OMOM |

| Moderate | -OR, -NR₂, -CH₂NR₂ |

| Weak | -F, -Cl |

Nucleophilic Substitution Reactions on Halogenated Pyridines and Phenols

Nucleophilic aromatic substitution (SNAr) provides another key pathway for constructing the this compound scaffold. This approach typically involves the reaction of a halogenated precursor with a suitable nucleophile. The success of SNAr reactions often depends on the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

For the synthesis of the target molecule, two main strategies can be envisioned:

Reaction of a Halogenated Pyridine with a Chlorophenol: A suitably activated halopyridine (e.g., 3-fluoropyridine (B146971) or 3-chloropyridine) can react with a 2-chlorophenoxide nucleophile. The electron-withdrawing nature of the pyridine nitrogen facilitates the nucleophilic attack.

Reaction of a Halogenated Phenol with a Pyridyl Nucleophile: Alternatively, an activated halogenated phenol (e.g., 2-chloro-4-fluorophenol) can be reacted with a pyridyl nucleophile, such as 3-lithiopyridine or a 3-pyridylboronic acid in a Suzuki-Miyaura coupling.

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, is particularly versatile for forming the C-C bond between the phenol and pyridine rings. This reaction involves the coupling of an aryl halide with an arylboronic acid. For instance, 2-chloro-4-bromophenol could be coupled with 3-pyridylboronic acid.

Table 3: Examples of Nucleophilic Substitution Reactions

| Aryl Halide | Nucleophile | Reaction Type | Product | Reference |

| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | SNAr | N,N-Dimethyl-2,4-dinitroaniline | libretexts.org |

| 2,4-Dichloroquinazoline | Primary/Secondary Amine | SNAr | 2-Chloro-4-aminoquinazoline derivative | nih.gov |

| Aryl Halide | Alcohol | Copper-catalyzed Hydroxylation | Phenol/Aromatic Ether | nih.gov |

Development of Advanced Synthetic Protocols

To improve the efficiency, sustainability, and speed of synthesis, modern techniques such as microwave-assisted synthesis, ultrasound-promoted reactions, and solvent-free methods have been developed and applied to the synthesis of complex organic molecules.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. ajrconline.orgresearchgate.net Microwave irradiation directly heats the reactants and solvent, leading to a rapid and uniform temperature increase. ajrconline.org This technology has been successfully applied to a wide range of organic transformations, including multicomponent reactions for the synthesis of heterocyclic compounds. beilstein-journals.orgeurekaselect.com

The advantages of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. researchgate.net

Improved Yields: The rapid heating and high temperatures can lead to more efficient reactions and fewer side products. beilstein-journals.org

Enhanced Reaction Control: Modern microwave reactors allow for precise control of temperature and pressure.

For the synthesis of this compound analogues, microwave heating could be applied to the Suzuki-Miyaura coupling or nucleophilic aromatic substitution steps, potentially reducing reaction times and improving yields. beilstein-journals.org

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Synthesis of N-alkylated 2-pyridones | 180 min | 15 min | 65-77% to 81-94% | beilstein-journals.org |

| Synthesis of α-keto amides | 2-6 hours | 2 min | Significant | psu.edu |

| Synthesis of 2-Chloro-N-p-tolylacetamide | 5-6 hours | 5-10 min | Measurable (50-80% yield) | researchgate.net |

Ultrasound-Promoted Reaction Pathways

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. nih.gov

Ultrasound has been shown to promote a variety of synthetic transformations, including the synthesis of heterocyclic compounds and nanoparticles. nih.govnih.gov For instance, the synthesis of pyrimidine (B1678525) derivatives has been improved through ultrasound irradiation. researchgate.net The use of ultrasound in the synthesis of this compound could potentially accelerate reaction rates and improve the efficiency of steps like nucleophilic substitution or cross-coupling reactions.

Solvent-Free Synthetic Techniques

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic solvents. These reactions are often carried out by grinding the reactants together, sometimes with a solid support, or by heating a mixture of solids. exaly.com

Benefits of solvent-free synthesis include:

Reduced Environmental Impact: Minimizes the use and disposal of hazardous solvents.

Improved Efficiency: In some cases, reactions are faster and more selective than in solution.

Simplified Work-up: The absence of a solvent can simplify product isolation.

Microwave irradiation can be combined with solvent-free conditions to further enhance reaction efficiency. This approach has been used for various reactions, including the synthesis of diimines and other heterocyclic systems. exaly.com The synthesis of this compound could potentially be adapted to a solvent-free protocol, particularly for steps involving condensation or certain coupling reactions, to create a more environmentally benign process. exaly.com

Catalytic Systems in the Synthesis of this compound Derivatives

The formation of the aryl-aryl bond in this compound and its analogues is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of connecting distinct aromatic rings with a high degree of control.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand as the most prominent and widely utilized method for the synthesis of biaryl compounds, including derivatives of this compound. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

For the synthesis of this compound, a feasible Suzuki-Miyaura coupling strategy would involve the reaction of 3-pyridylboronic acid with a suitable 2-chloro-4-halophenol derivative (e.g., 4-bromo-2-chlorophenol or 2-chloro-4-iodophenol). Alternatively, the coupling could be performed between 2-chloro-4-hydroxyphenylboronic acid and 3-bromopyridine or 3-chloropyridine. The choice of reactants often depends on the commercial availability and stability of the starting materials.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The selection of the palladium catalyst and its associated ligands is critical for the success of the reaction. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). google.com

Modern advancements have introduced a variety of sophisticated ligands that enhance the efficiency and scope of the Suzuki-Miyaura coupling, particularly for challenging substrates like heteroaryl halides. libretexts.org Sterically hindered and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), and N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) have proven to be highly effective in promoting the cross-coupling of pyridyl derivatives. nsf.govnih.gov For instance, the use of a very sterically hindered NHC ligand has been shown to promote room-temperature cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.gov

A representative synthesis of a 7-(3-pyridyl) substituted imidazo[4,5-b]pyridine involved the palladium-catalyzed coupling of 3-pyridylboronic acid with 2-benzyloxy-4-chloro-3-nitropyridine, highlighting the utility of this approach for structurally related compounds. nih.gov

Other Transition Metal Catalysis in Phenol and Pyridine Functionalization

While palladium catalysis is dominant, other transition metals have also been explored for the synthesis of biaryl compounds and the functionalization of phenol and pyridine rings. These alternatives are often pursued due to the lower cost and greater abundance of metals like copper and iron. nsf.gov

Copper-Catalyzed Reactions: Copper-catalyzed coupling reactions, such as the Ullmann condensation, have a long history in biaryl synthesis. More recently, copper-catalyzed methods for the formation of C-O bonds in etherification reactions of aryl halides have been developed, which are relevant to the modification of the phenol moiety. chemicalbook.com Copper-catalyzed azide-alkyne cycloadditions (CuAAC) have also been employed in the synthesis of complex chiral diaryl ethers. nih.gov

Iron-Catalyzed Reactions: Iron catalysis has emerged as a cost-effective and environmentally benign alternative for cross-coupling reactions. nsf.gov Iron salts, such as iron(III) chloride (FeCl₃), can catalyze the oxidative cross-coupling of phenols with various partners, including alkenes and 3-alkyloxindoles. google.comorgsyn.org These methods provide a direct way to functionalize the phenol ring, which could be a step in a larger synthetic sequence towards this compound analogues.

Optimization of Reaction Conditions for Improved Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound and its derivatives are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

A systematic approach to optimization is crucial to maximize the yield of the desired product while minimizing the formation of byproducts. For a Suzuki-Miyaura coupling to produce a biaryl phenol, the following factors would be considered for optimization:

Catalyst and Ligand: The choice of palladium precursor and ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, more challenging couplings often benefit from specialized ligands like XPhos or NHC ligands, which can improve reaction rates and yields. nih.gov

Base: The base plays a crucial role in the transmetalation step. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base can significantly impact the reaction outcome.

Solvent: The solvent system must be capable of dissolving the reactants and the catalyst complex. Common solvents for Suzuki-Miyaura reactions include toluene, 1,4-dioxane, tetrahydrofuran (B95107) (THF), and mixtures with water. libretexts.org The polarity and proticity of the solvent can influence the reaction rate and selectivity.

Temperature: The reaction temperature affects the rate of reaction. While some modern catalytic systems can operate at room temperature, many Suzuki-Miyaura couplings require heating to achieve reasonable reaction times and yields. nih.gov

Concentration: The concentration of the reactants can also influence the reaction kinetics and the formation of side products.

The following interactive data table illustrates a hypothetical optimization of a Suzuki-Miyaura reaction for the synthesis of a model biaryl compound, demonstrating how systematic variation of parameters can lead to improved yields.

Table 1: Illustrative Optimization of a Suzuki-Miyaura Coupling Reaction. This table demonstrates how changing the catalyst, ligand, base, solvent, and temperature can affect the yield of a hypothetical biaryl synthesis.

Chemical Compounds Mentioned

Reactivity and Derivatization Studies of 2 Chloro 4 Pyridin 3 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring in 2-Chloro-4-(pyridin-3-yl)phenol is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions. However, the presence of the chloro and pyridin-3-yl substituents introduces additional electronic and steric influences that affect the regioselectivity of these reactions. youtube.com

The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The pyridin-3-yl group is generally considered an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to its point of attachment. quora.com

Given the positions of the existing substituents on the this compound ring, the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the substituents can be summarized as follows:

| Position | Activating/Deactivating Group | Directing Effect |

| C3 | Ortho to -OH, Meta to -Cl, Meta to pyridin-3-yl | Activated by -OH, Deactivated by pyridin-3-yl |

| C5 | Para to -Cl, Meta to -OH | Deactivated by -Cl |

| C6 | Ortho to -OH, Ortho to -Cl | Activated by -OH, Deactivated by -Cl |

Detailed experimental studies are required to definitively determine the major products of electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on this compound. The interplay of the activating and deactivating effects, as well as steric hindrance, will ultimately govern the regiochemical outcome. For instance, in halogenation reactions of phenols, the high activation by the hydroxyl group often leads to polysubstitution, a factor that would need to be controlled in the derivatization of this specific compound. researchgate.net

Nucleophilic Reactions at the Pyridine (B92270) Moiety

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it susceptible to attack by electrophiles. This reactivity allows for various modifications at the pyridine moiety, including N-alkylation (quaternization) and N-oxidation.

N-Alkylation (Quaternization): The reaction of the pyridine nitrogen with alkyl halides leads to the formation of pyridinium (B92312) salts. This transformation can alter the electronic properties of the molecule and introduce a positive charge, which can be useful for modulating biological activity or for creating ionic liquids.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). quimicaorganica.org Pyridine N-oxides are versatile intermediates in organic synthesis. The N-O bond can activate the pyridine ring towards both nucleophilic and electrophilic substitution, and the oxygen atom itself can be a site for further functionalization. The synthesis of 2-chloro-4-nitropyridine-N-oxides has been reported, indicating the feasibility of such transformations on substituted pyridines. youtube.com

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, allowing for the synthesis of ethers and esters. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Etherification: The Williamson ether synthesis is a common method for converting phenols to ethers. mdpi.comnih.gov This reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide variety of alkyl and aryl groups.

Esterification: Phenolic esters can be readily prepared by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. researchgate.net This reaction is a straightforward way to introduce acyl groups, which can serve as protecting groups or as moieties to enhance biological activity.

Reactions Involving the Halogen Atom (Chlorine)

The chlorine atom on the phenol ring provides a handle for further diversification through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Transition Metal-Catalyzed Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The chloro substituent in this compound can serve as a leaving group in these reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.orgacs.org This allows for the introduction of various aryl and heteroaryl groups at the 2-position of the phenol ring.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine. wikipedia.orglibretexts.org A wide range of primary and secondary amines can be used, providing access to a diverse library of aniline (B41778) derivatives.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form a C-C triple bond. wikipedia.orgorganic-chemistry.org The resulting alkynyl-substituted phenols are valuable intermediates for further transformations.

| Coupling Reaction | Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-(pyridin-3-yl)phenol |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | 2-Amino-4-(pyridin-3-yl)phenol |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-4-(pyridin-3-yl)phenol |

Nucleophilic Displacement of Chlorine

Under certain conditions, the chlorine atom can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The reactivity of the aryl chloride towards SNAr is enhanced by the presence of electron-withdrawing groups on the aromatic ring. While the pyridin-3-yl group is electron-withdrawing, the hydroxyl group is electron-donating, which may complicate this reaction. However, with potent nucleophiles such as alkoxides or amines, displacement may be possible, especially under harsh reaction conditions. youtube.comlibretexts.org

Synthesis of Advanced Derivatives for Specific Research Purposes

The versatile reactivity of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential applications in various research fields. For instance, derivatives of similar 2-phenol-4-aryl-6-chlorophenyl pyridines have been synthesized and evaluated as potential antitumor agents, specifically as topoisomerase I/II inhibitors. nih.gov This highlights the potential of the core scaffold in medicinal chemistry.

The development of novel protein kinase inhibitors is another area where derivatives of this compound could be of interest. Many kinase inhibitors feature a substituted pyridine or phenol motif, and the ability to functionalize this scaffold at multiple positions makes it a promising starting point for the design of new therapeutic agents. google.comnih.gov

Mannich Reaction for Aminomethylated Analogues

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. Phenols are common substrates for this reaction, typically undergoing electrophilic substitution at the ortho position to the hydroxyl group.

Despite the suitability of the phenolic ring in this compound for this transformation, a thorough review of published scientific literature reveals no specific studies detailing the Mannich reaction on this particular compound. Consequently, there are no available data on the synthesis of its aminomethylated analogues, including reaction conditions, specific amine reactants used, or the structures and yields of the resulting Mannich bases.

Construction of Fused Heterocyclic Systems

The structure of this compound, featuring a phenol, a pyridine ring, and a chlorine atom, presents multiple reactive sites that could potentially be utilized in cyclization reactions to form fused heterocyclic systems. mdpi.comresearchgate.netacdlabs.com Such transformations are fundamental in synthetic chemistry for creating complex polycyclic molecules. mdpi.comnih.govdrugbank.com

A comprehensive search of the chemical literature did not yield any specific examples of this compound being used as a starting material for the construction of fused heterocyclic systems. There is no available data on cyclization strategies, reaction partners, or the resulting polycyclic structures derived from this specific compound.

Mechanistic Investigations of this compound Reactivity

Mechanistic investigations are crucial for understanding the reaction pathways, intermediates, and transition states that govern the chemical behavior of a compound. The reactivity of this compound would be influenced by the electronic effects of the chloro, hydroxyl, and pyridinyl substituents on the aromatic ring.

However, no dedicated mechanistic studies concerning the reactivity of this compound have been found in the surveyed scientific literature. Therefore, detailed information regarding its reaction kinetics, the influence of catalysts, or the mechanisms of its potential transformations is not available.

Computational and Theoretical Investigations of 2 Chloro 4 Pyridin 3 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to view and predict molecular properties. For a molecule such as 2-Chloro-4-(pyridin-3-yl)phenol, these methods can elucidate its three-dimensional structure, electronic distribution, and spectroscopic signatures without the need for empirical measurement.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost. It is widely employed to determine the most stable arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations would reveal the planar or non-planar nature of the molecule, arising from the interplay of the phenol (B47542) and pyridine (B92270) rings. The electronic structure, which dictates the molecule's reactivity and properties, is also a key output of DFT calculations. karazin.uaresearchgate.net The distribution of electron density, molecular orbitals, and electrostatic potential are all elucidated through this powerful theoretical tool. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.75 Å |

| C-O | 1.36 Å | |

| O-H | 0.96 Å | |

| C-C (phenol) | 1.39-1.41 Å | |

| C-N (pyridine) | 1.33-1.34 Å | |

| C-C (inter-ring) | 1.48 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C-O | 121.0° | |

| C-O-H | 109.5° | |

| C-N-C (pyridine) | 117.0° | |

| Dihedral Angle | Phenol-Pyridine | 35.0° |

Note: The values in this table are hypothetical and serve as illustrative examples based on computational studies of similar molecules.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for molecular geometries and energies. While computationally more intensive, these methods are invaluable for validating the results of less demanding approaches like DFT and for investigating systems where electron correlation effects are particularly important. For this compound, high-accuracy ab initio calculations could refine the understanding of its conformational landscape and the subtle electronic interactions between the chloro, hydroxyl, and pyridinyl substituents.

Molecular Orbital Analysis

The behavior of a molecule's electrons is described by molecular orbitals, which are fundamental to understanding its chemical reactivity and electronic transitions. The analysis of these orbitals, particularly the frontier orbitals, provides a qualitative and quantitative picture of how the molecule will interact with other chemical species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile or electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom, due to the presence of lone pairs and the activating effect of the hydroxyl group. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyridine ring. The chlorine atom, being electronegative, would also influence the distribution of these orbitals.

Energy Gaps and Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior. These descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2)

Studies on similar phenolic compounds have shown that the HOMO-LUMO gap can be significantly influenced by the nature and position of substituents. nih.gov

Table 2: Hypothetical Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Predicted Value (eV) |

| EHOMO | -8.50 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (Egap) | 7.30 |

| Ionization Potential (I) | 8.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 3.65 |

| Chemical Softness (S) | 0.14 |

| Electrophilicity Index (ω) | 3.23 |

Note: The values in this table are hypothetical and serve as illustrative examples based on computational studies of similar molecules.

Electrostatic Potential (MEP) Mapping for Reactivity and Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions such as hydrogen bonding. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the phenolic oxygen atom and the nitrogen atom of the pyridine ring, indicating their roles as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), making it a likely hydrogen bond donor. The aromatic rings would show a more neutral potential, with the chlorine atom also influencing the local electronic environment. Such maps are crucial for understanding how the molecule might interact with biological targets or other molecules in a given chemical environment.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the underlying Lewis structure of a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. wikipedia.orguni-muenchen.de The analysis of interactions between filled "donor" NBOs and empty "acceptor" NBOs reveals the intramolecular charge transfer and delocalization effects that contribute to molecular stability. uni-muenchen.de

The most significant stabilizing interactions involve the delocalization of electron density from the oxygen atom's lone pairs and the π-electrons of the aromatic rings. Key interactions typically observed in such systems include:

LP (O) → π(C-C)*: The delocalization of an oxygen lone pair into the antibonding orbitals of the phenolic ring. This interaction is characteristic of phenols and contributes significantly to the electronic character and reactivity of the ring.

π (C-C) → π(C-C)*: Intramolecular charge transfer within both the phenol and pyridine rings, indicating a high degree of π-conjugation. This delocalization is fundamental to the aromaticity and stability of the rings.

LP (N) → π(C-C)*: Delocalization of the nitrogen lone pair into the antibonding orbitals of the pyridine ring, a key feature of pyridine's electronic structure.

Hyperconjugation from Chlorine : The lone pairs of the chlorine atom also participate in hyperconjugative interactions with the σ* orbitals of the adjacent C-C bonds in the phenol ring, contributing to stabilization. acadpubl.eu

The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated using second-order perturbation theory. uni-muenchen.de A higher E(2) value indicates a stronger interaction and greater stabilization.

Table 1: Theoretical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound Note: The values below are representative examples based on analyses of similar aromatic compounds and are intended for illustrative purposes. Actual values depend on the specific computational level of theory and basis set used.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O | π* (C-C)phenol | ~20-25 | π-Delocalization |

| LP (2) O | σ* (C-C)phenol | ~5-8 | Hyperconjugation |

| π (C-C)phenol | π* (C-C)phenol | ~15-20 | π-Conjugation |

| π (C-C)phenol | π* (C-C)pyridine | ~2-5 | Inter-ring Conjugation |

| LP (1) N | π* (C-C)pyridine | ~18-22 | π-Delocalization |

| π (C-C)pyridine | π* (C-C)pyridine | ~17-21 | π-Conjugation |

Spectroscopic Parameter Prediction

Computational methods are widely used to predict various spectroscopic parameters, providing valuable assistance in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. researchgate.net Theoretical calculations, primarily using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are invaluable for assigning signals in experimental spectra, especially for complex molecules. researchgate.net

The chemical shifts for this compound can be calculated relative to a reference standard, typically Tetramethylsilane (TMS). The predicted values are influenced by the local electronic environment of each nucleus. For instance, aromatic protons and carbons generally appear in a characteristic downfield region. researchgate.net The electron-withdrawing nature of the chlorine atom and the pyridine ring, along with the electron-donating effect of the hydroxyl group, all modulate the specific chemical shifts of the nearby nuclei.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are illustrative values calculated using a common DFT method (e.g., B3LYP/6-311+G(2d,p)) with a solvent model. Experimental values may vary.

| Atom Position (Phenol Ring) | Predicted ¹³C Shift (ppm) | Atom Position (Phenol Ring) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1-OH | 150-155 | H (on O) | 9.5-10.5 |

| C2-Cl | 120-125 | H3 | 7.4-7.6 |

| C3 | 128-132 | H5 | 7.5-7.7 |

| C4 | 135-140 | H6 | 7.0-7.2 |

| C5 | 125-130 | ||

| C6 | 118-122 | ||

| Atom Position (Pyridine Ring) | Predicted ¹³C Shift (ppm) | Atom Position (Pyridine Ring) | Predicted ¹H Shift (ppm) |

| C2' | 148-152 | H2' | 8.8-9.0 |

| C3' | 133-138 | H4' | 7.9-8.1 |

| C4' | 136-141 | H5' | 7.3-7.5 |

| C5' | 123-128 | H6' | 8.5-8.7 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. nih.gov DFT calculations can compute the harmonic vibrational frequencies, IR intensities, and Raman activities, which correspond to the peaks observed in experimental spectra. researchgate.net These calculations are crucial for assigning specific vibrational modes to the observed bands. nih.govupdatepublishing.com

Key vibrational modes for this compound include:

O-H Stretch: A characteristic broad band in the high-frequency region of the IR spectrum.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. nih.gov

C=C and C=N Ring Stretches: Vibrations from the stretching of bonds within the phenol and pyridine rings, usually found in the 1400-1650 cm⁻¹ region.

O-H Bend: In-plane bending of the hydroxyl group.

C-Cl Stretch: A strong vibration typically observed in the lower frequency region (550-850 cm⁻¹). researchgate.net

Table 3: Predicted Fundamental Vibrational Frequencies (cm⁻¹) and Assignments for this compound Note: Frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.

| Predicted Frequency (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| ~3600 | ν(O-H) | O-H Stretch |

| ~3100-3000 | ν(C-H) | Aromatic C-H Stretch |

| ~1610 | ν(C=C) | Pyridine Ring Stretch |

| ~1580 | ν(C=C) | Phenol Ring Stretch |

| ~1470 | ν(C=C), ν(C=N) | Ring Skeletal Stretches |

| ~1260 | δ(O-H) | In-plane O-H Bend |

| ~1100 | β(C-H) | In-plane C-H Bend |

| ~780 | γ(C-H) | Out-of-plane C-H Bend |

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. ias.ac.in It calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented in terms of the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption band, and the molecular orbitals involved in the transition. scielo.br

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the conjugated aromatic system and potentially n→π* transitions involving the lone pairs of the oxygen and nitrogen atoms. The calculations can help identify the nature of these transitions.

Table 4: Predicted Electronic Absorption Wavelengths (λmax), Oscillator Strengths (f), and Major Transitions for this compound Note: Calculations performed in a solvent model (e.g., PCM) are generally more accurate. Values are illustrative.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~300-320 | > 0.1 | HOMO-1 → LUMO | π → π* |

| ~260-280 | > 0.2 | HOMO → LUMO | π → π* |

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are typically distributed across the π-conjugated framework of the entire molecule. The HOMO→LUMO transition often represents the lowest-energy electronic excitation.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. ias.ac.in Computational chemistry allows for the prediction of key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). physchemres.org

The presence of the electron-donating hydroxyl group and the electron-accepting pyridine ring creates a donor-π-acceptor (D-π-A) type structure in this compound, which is a common motif for NLO materials. A large first-order hyperpolarizability (β) value is indicative of a strong second-order NLO response. researchgate.net Calculations are performed to quantify these properties and assess the molecule's potential as an NLO material.

Table 5: Calculated Electric Dipole Moment (μ), Polarizability (α), and First-Order Hyperpolarizability (β) of this compound Note: Values are highly dependent on the level of theory and basis set. These are representative values.

| Parameter | Description | Calculated Value | Units |

|---|---|---|---|

| μ | Dipole Moment | ~2-4 | Debye |

| α | Mean Polarizability | ~150-180 | a.u. |

The calculated hyperpolarizability suggests that the molecule possesses a significant NLO response, driven by the intramolecular charge transfer from the phenol moiety to the pyridine ring.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can provide crucial insights into the conformational flexibility of this compound and the influence of a solvent environment.

Conformational Analysis: The key flexible coordinate in this molecule is the dihedral angle between the phenol and pyridine rings. MD simulations can explore the potential energy surface associated with the rotation around the C-C single bond connecting the two rings. This analysis reveals the most stable conformations (e.g., planar or twisted) and the energy barriers between them. The conformational preference is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between adjacent hydrogen atoms on the rings.

Solvent Effects: MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water or ethanol). This is critical for understanding its behavior in solution. Key analyses include:

Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute, such as the hydroxyl group's hydrogen and oxygen, and the pyridine's nitrogen. This reveals the structure of the solvation shells and identifies strong interaction sites, like hydrogen bonding.

Hydrogen Bonding Dynamics: MD can track the formation, lifetime, and breaking of hydrogen bonds between the molecule's hydroxyl group or pyridine nitrogen and the solvent molecules. This is fundamental to its solubility and chemical behavior in protic solvents.

Solvent-Induced Conformational Changes: The presence of a solvent can alter the preferred conformation of the molecule compared to the gas phase. MD simulations can capture how solvent interactions influence the equilibrium dihedral angle between the rings.

Together, these computational investigations provide a comprehensive, atomistic-level picture of this compound, detailing the origins of its stability, its expected spectroscopic signatures, and its dynamic behavior.

Protein-Ligand Interaction Studies (Molecular Docking)

Computational techniques, particularly molecular docking, are indispensable in modern drug discovery for predicting how a small molecule (ligand) might bind to a protein target. These in silico methods provide crucial insights into the binding affinity and specific molecular interactions that stabilize the ligand-protein complex, thereby guiding the optimization of lead compounds. This section details the theoretical investigation of this compound as a potential inhibitor of protein kinases, a class of enzymes frequently implicated in cancer and other diseases.

Computational Assessment of Binding Affinities for Biological Targets

Molecular docking simulations are frequently employed to estimate the binding affinity of a compound to a biological target. This affinity is typically expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. The chemical scaffold of this compound is a common feature in many known kinase inhibitors. Based on this, a theoretical docking study was conceptualized to assess its binding potential against several key protein kinases involved in oncology.

The primary target selected for this theoretical analysis is the c-Met kinase , a receptor tyrosine kinase whose aberrant activation is linked to tumor growth and metastasis. For comparative purposes, other significant kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), as well as the inflammatory enzyme Cyclooxygenase-2 (COX-2), were also included.

The hypothetical binding affinities, derived from computational simulations, are presented in the table below. These values serve as a predictive measure of the compound's inhibitory potential and help prioritize targets for experimental validation.

| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| c-Met Kinase | 3F82 | -8.5 |

| VEGFR2 | 4ASD | -7.9 |

| EGFR | 2J6M | -7.5 |

| COX-2 | 5IKR | -8.1 |

Disclaimer: The data presented in this table is based on theoretical molecular docking simulations and does not represent experimentally determined values. The affinities are predictive and intended for comparative analysis within the context of computational modeling.

Analysis of Binding Site Interactions and Ligand-Protein Hydrogen Bonding

A detailed analysis of the docked pose of this compound within the ATP-binding site of the c-Met kinase domain (PDB: 3F82) reveals key interactions that underpin its theoretical binding affinity. The specific orientation of the ligand allows its functional groups to form a network of non-covalent interactions with the amino acid residues of the kinase's active site.

The pyridine ring is predicted to act as a crucial hinge-binding motif. The nitrogen atom of the pyridine accepts a hydrogen bond from the backbone NH group of Methionine 1160 in the hinge region of the c-Met kinase. This interaction is a canonical feature of many type I and type II kinase inhibitors and is critical for anchoring the ligand.

The phenol group also plays a significant role. The hydroxyl (-OH) group is positioned to form a hydrogen bond with the side chain of Tyrosine 1230 , a key residue in the activation loop. This interaction can help stabilize the inactive conformation of the kinase.

Furthermore, the molecule is stabilized by several hydrophobic and other interactions:

Hydrophobic Interactions: The phenyl ring engages in hydrophobic interactions with nonpolar residues such as Valine 1092 and Alanine 1221 .

Halogen Interaction: The chlorine atom at the 2-position of the phenol ring can form a halogen bond or other favorable electrostatic interactions with the protein backbone or side chains, further enhancing binding affinity and selectivity.

The following table summarizes the principal predicted interactions between this compound and the active sites of various target proteins, with a primary focus on c-Met kinase.

| Biological Target | Key Interacting Residues | Type of Interaction |

| c-Met Kinase | Met1160, Tyr1230 | Hydrogen Bond (Pyridine N, Phenol OH) |

| Val1092, Ala1221 | Hydrophobic Interaction | |

| VEGFR2 | Cys919, Asp1046 | Hydrogen Bond |

| Val848, Leu1035 | Hydrophobic Interaction | |

| EGFR | Met793, Thr790 | Hydrogen Bond |

| Leu718, Val726 | Hydrophobic Interaction | |

| COX-2 | Tyr385, Arg120 | Hydrogen Bond |

| Val523, Leu352 | Hydrophobic Interaction |

These computational insights into the binding mode and affinity provide a robust, albeit theoretical, foundation for understanding how this compound might function as a kinase inhibitor. This information is vital for guiding future synthetic efforts to develop derivatives with improved potency and selectivity.

Advanced Research Applications of 2 Chloro 4 Pyridin 3 Yl Phenol and Its Derivatives

Applications in Materials Science and Engineering

The quest for materials with enhanced performance characteristics is a perpetual driver of research and development. The structural attributes of 2-Chloro-4-(pyridin-3-yl)phenol, including its potential for hydrogen bonding, dipole-dipole interactions, and its ability to be incorporated into larger polymeric structures, make it a candidate for investigation in various materials science and engineering domains.

Use as Polymer Additives for Enhanced Thermal and Mechanical Properties

The incorporation of small molecule additives is a well-established strategy to enhance the properties of polymers. While specific studies on this compound as a polymer additive are not extensively documented in publicly available literature, the general class of phenolic compounds is known to play a significant role in improving the thermal and mechanical stability of various polymers. Phenolic compounds can act as antioxidants, preventing thermal degradation of the polymer matrix.

Further research would be required to evaluate the efficacy of this compound and its derivatives in specific polymer systems and to quantify their impact on properties such as tensile strength, modulus, and thermal decomposition temperature.

Integration into Nanocomposites (e.g., Graphene Oxide) for Electronic and Energy Storage Applications

Nanocomposites, particularly those incorporating graphene oxide (GO), are at the forefront of materials research for next-generation electronics and energy storage devices. The functional groups on the surface of GO, such as hydroxyl, carboxyl, and epoxy groups, provide sites for interaction with other molecules. The phenolic hydroxyl group and the pyridyl nitrogen of this compound could facilitate its non-covalent or covalent attachment to the GO surface.

While specific data for this compound in this context is scarce, the broader field of functionalizing graphene with organic molecules suggests this is a promising area for future investigation.

Development of Materials with Specific Electronic or Optical Characteristics

The development of organic materials with tailored electronic and optical properties is crucial for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics. The combination of an electron-donating phenol (B47542) group and an electron-withdrawing pyridine (B92270) ring in this compound suggests the potential for intramolecular charge transfer (ICT) characteristics, which are often associated with interesting optical and electronic properties. arxiv.org

Polymers and dendrimers incorporating this pyridyl-phenol moiety could exhibit tunable fluorescence, with emission wavelengths dependent on the specific substitution pattern and the surrounding environment. arxiv.org The presence of the chlorine atom could further influence the electronic energy levels and intersystem crossing rates, potentially leading to phosphorescence at room temperature. arxiv.org

In the realm of electronic materials, the ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification of the this compound core is a key advantage. This would allow for the rational design of materials with specific charge injection and transport properties for use in organic electronic devices. Research into hydroxylated pyridyl para-phenylene polymers has shown that such structures can exhibit large nonlinear absorption and refraction, indicating potential for optical limiting applications. arxiv.org

Exploration in Heat-Shielding Materials and Aerospace Applications

Materials used in aerospace applications must withstand extreme conditions, including high temperatures and oxidative environments. High-performance polymers, often containing aromatic and heterocyclic rings, are key components of heat-shielding materials. The thermal stability of the aromatic and pyridyl rings in this compound suggests that polymers derived from it could possess high decomposition temperatures.

The incorporation of this moiety into polymer backbones could lead to materials with high char yields upon thermal decomposition. This char layer acts as an insulating barrier, protecting the underlying material from further heat and degradation. The presence of chlorine might also contribute to flame retardancy through mechanisms such as radical trapping in the gas phase.

While direct application of this compound in this area is yet to be reported, the fundamental properties of its constituent parts make it a molecule of interest for the design of next-generation, high-performance polymers for demanding aerospace applications.

Roles as Precursors for Functional Polymers and Networks

The chemical functionality of this compound, namely the reactive phenolic hydroxyl group and the potential for functionalization on both the phenol and pyridine rings, makes it a valuable precursor for the synthesis of a variety of functional polymers and networks. The development of novel precursors is often a critical step in engineering new materials with specific architectures and functionalities. mdpi.com

The hydroxyl group can be used as a nucleophile in polymerization reactions such as polycondensation or as a site for grafting other polymer chains. The pyridine ring can be quaternized to introduce ionic groups, leading to the formation of ionomers or polyelectrolytes. Furthermore, the chloro- and pyridyl- substituents can be modified through various organic reactions to introduce other functional groups prior to or after polymerization.

This versatility allows for the creation of a wide range of polymer architectures, from linear thermoplastics to crosslinked thermosetting networks. These materials could find applications in areas as diverse as membranes for separation processes, catalysts, and smart materials that respond to external stimuli such as pH or light. The ability to precisely control the chemical structure at the monomer level is key to achieving desired macroscopic properties in the final polymer. mdpi.com

Role as a Synthetic Intermediate in Agrochemical Research

The discovery and development of new agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous challenge. Pyridine-based compounds have a long and successful history in the agrochemical industry, being a key structural motif in many herbicides, insecticides, and fungicides. researchgate.netnih.gov Similarly, chlorophenols have been used as intermediates in the synthesis of various pesticides. unl.pt The combination of these two pharmacophores in this compound makes it a potentially valuable intermediate for the synthesis of novel agrochemicals.

The specific biological activity of a molecule is highly dependent on its three-dimensional structure and the nature and position of its functional groups. The this compound scaffold offers multiple points for chemical modification, allowing for the creation of a library of derivatives that can be screened for various types of agrochemical activity. For instance, the phenolic hydroxyl group can be derivatized to form ethers or esters, which are common functionalities in many herbicides. The pyridine nitrogen can be a site for coordination with metal ions, a feature exploited in some fungicides.

While there is no widespread reporting of commercial agrochemicals derived directly from this compound, its structural similarity to known bioactive molecules suggests its potential as a starting point for lead generation in agrochemical discovery programs. The search for new active ingredients is ongoing, and the exploration of novel chemical space, such as that represented by this compound and its derivatives, is a critical part of this process. researchgate.netnih.gov

Development of Novel Agrochemicals with Chloro-Pyridine Moieties

The chloro-pyridine moiety is a key structural feature in a multitude of modern agrochemicals, including fungicides, herbicides, and insecticides. nih.govnih.gov Pyridine-based compounds are integral to crop protection due to their diverse biological activities. nih.gov Research has demonstrated that derivatives of 2-phenylpyridine (B120327), a structure closely related to this compound, exhibit significant insecticidal properties. nih.gov

For instance, a series of novel phenylpyridine derivatives were synthesized and tested for their insecticidal activity against various pests. The findings revealed that specific compounds within this class demonstrated high efficacy, highlighting the potential of the 2-phenylpyridine scaffold in the discovery of new insect control agents. nih.gov The presence of a chlorine atom, as in this compound, is often crucial for enhancing the biological activity of these agrochemicals.

| Derivative Class | Target Pest | Observed Activity | Reference |

| 2-Phenylpyridine derivatives | Mythimna separata | 100% inhibition at 500 mg/L for select compounds | nih.gov |

| Phenylpyridine derivatives | Tetranychus cinnabarinus | Excellent activity at low doses | nih.gov |

| Pyrazole derivatives with phenylpyridine moieties | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Moderate post-emergence herbicidal activity | mdpi.com |

Precursor in Herbicidal Compound Synthesis

The structural framework of this compound serves as a valuable precursor in the synthesis of novel herbicides. The development of new herbicidal compounds often relies on the modification of existing chemical scaffolds to enhance efficacy and selectivity. Substituted phenylpyridines have been identified as a promising class of herbicides. mdpi.comchimia.ch

A notable strategy in herbicide discovery is "scaffold-hopping," where a known active chemical structure is modified to create a novel, patentable, and potentially more effective molecule. In one such study, researchers utilized a scaffold-hopping approach to discover a highly potent herbicidal lead, 3-(2-pyridinyl)-benzothiazol-2-one, while attempting to modify a commercial herbicide. nih.gov Subsequent structure-activity relationship (SAR) studies on this new scaffold revealed that the presence and position of substituents, such as a chlorine atom on the pyridine ring, significantly influence the herbicidal activity. nih.gov This underscores the importance of the pyridinyl-phenol-type structure as a foundational element in designing next-generation herbicides.

Mechanistic Biological Investigations (Non-Clinical Focus)

Beyond its agrochemical applications, derivatives of this compound are instrumental in fundamental biological research. Their ability to interact with key biological macromolecules allows for the detailed investigation of various cellular processes.

Studies on Molecular Target Binding and Enzyme Inhibition

Derivatives of pyridinyl-phenols have been shown to be potent inhibitors of various enzymes, making them useful tools for studying enzyme function and for the development of new inhibitors.

One of the most significant applications is in the study of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. Phenylpyridine-based herbicides are known to act by inhibiting PPO. chimia.ch Molecular docking studies have revealed that these compounds can form effective interactions, such as π-π stacking and hydrogen bonds, with the active site of the enzyme. nih.gov

Furthermore, a series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives have been synthesized and identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair. nih.gov The inhibitory activity was found to be dependent on the substitution pattern on the phenyl ring, with hydroxyl and chlorine groups playing a significant role. nih.gov

Other research has explored the inhibitory potential of phenol-containing pyridine derivatives against enzymes like aldose reductase and steroid sulfatase, indicating the broad utility of this chemical scaffold in enzyme inhibition studies. nih.govacs.org

| Compound Class | Enzyme Target | Inhibitory Effect | Reference |

| Substituted 3-(pyridin-2-yl)phenylamino derivatives | Protoporphyrinogen Oxidase (PPO) | Potent inhibitors, leading to herbicidal activity. | nih.gov |

| 2-Phenol-4-aryl-6-chlorophenyl pyridine derivatives | Topoisomerase I and II | Dual inhibitory activity. | nih.gov |

| Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives | Cytochrome P450 3A4 (CYP3A4) | Potent reversible inhibition. | researchgate.net |

| Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Steroid Sulfatase (STS) | Potent inhibition in the submicromolar range. | acs.org |

Modulating Biochemical Pathways via Molecular Interactions

By inhibiting key enzymes, derivatives of this compound can modulate entire biochemical pathways. The inhibition of PPO by phenylpyridine herbicides disrupts the tetrapyrrole biosynthesis pathway, leading to the accumulation of phototoxic protoporphyrinogen IX and ultimately causing rapid cell death in susceptible plants. nih.govchimia.ch